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Compound of Interest

Compound Name:
Tert-butyl 4-vinylpiperidine-1-

carboxylate

Cat. No.: B069968 Get Quote

Navigating the NMR Landscape of N-Boc
Piperidines: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, a

comprehensive understanding of molecular structure is paramount. Nuclear Magnetic

Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating

the intricate architecture of novel chemical entities. This guide provides a comparative analysis

of the ¹H and ¹³C NMR spectral data of tert-butyl 4-vinylpiperidine-1-carboxylate and a

closely related analogue, tert-butyl 4-allylpiperidine-1-carboxylate, offering valuable insights for

the characterization of substituted piperidine scaffolds.

While comprehensive, publicly available experimental ¹H and ¹³C NMR data for tert-butyl 4-
vinylpiperidine-1-carboxylate is limited, this guide presents the detailed spectral analysis of

its allyl analogue. This comparison serves as a robust framework for scientists working with

similar vinyl or allyl-substituted piperidine derivatives, facilitating the interpretation of their own

experimental data.

Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl 4-

allylpiperidine-1-carboxylate. This data provides a benchmark for the chemical shifts and

coupling constants expected for similar N-Boc protected piperidine systems.
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Table 1: ¹H NMR Data for Tert-butyl 4-allylpiperidine-1-carboxylate

Proton
Assignment

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

H-7 5.88-5.78 m - 1H

H-8 5.05-4.99 m - 2H

H-2ax, H-6ax ~4.0 (broad) br s - 2H

H-2eq, H-6eq 2.67 t 12.0 2H

H-4 1.98 d 7.2 2H

H-5ax, H-3ax 1.66 d 12.0 2H

H-5eq, H-3eq 1.08 qd 12.0, 4.0 2H

Boc (t-butyl) 1.45 s - 9H

Table 2: ¹³C NMR Data for Tert-butyl 4-allylpiperidine-1-carboxylate

Carbon Assignment Chemical Shift (δ) ppm

C=O 154.9

C(CH₃)₃ (quaternary) 79.1

C-7 136.9

C-8 116.1

C-2, C-6 44.1

C-4 39.9

C-5, C-3 31.9

C(CH₃)₃ (methyls) 28.5

Experimental Protocol for NMR Analysis
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The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small

organic molecules like the piperidine derivatives discussed.

1. Sample Preparation:

Weigh 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar

compounds.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

The data presented for the allyl derivative was acquired on a 400 MHz spectrometer.

The spectrometer should be properly shimmed to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: Typically 8 to 16 scans for sufficient signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26

ppm).

4. ¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: A larger number of scans is typically required due to the low natural

abundance of ¹³C (e.g., 1024 scans or more).
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Relaxation Delay: 2-5 seconds.

Spectral Width: A range that covers all expected carbon signals (e.g., 0-220 ppm).

Referencing: The solvent peak is used as an internal standard (e.g., the central peak of the

CDCl₃ triplet at 77.16 ppm).

Structural Elucidation and Key NMR Correlations
The structure of tert-butyl 4-vinylpiperidine-1-carboxylate and the key NMR correlations that

would be expected can be visualized. The diagram below illustrates the molecular structure

and highlights the protons and carbons that give rise to the characteristic NMR signals.
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Tert-butyl 4-vinylpiperidine-1-carboxylate Structure
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NMR Analysis Workflow

Synthesized Piperidine Derivative
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Acquire 1D NMR Spectra
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(Fourier Transform, Phasing, Baseline Correction)

Initial Spectral Analysis
(Chemical Shifts, Integration, Multiplicity)

Acquire 2D NMR Spectra (if needed)
(COSY, HSQC, HMBC)

Ambiguity in
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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